molecular formula C4H5F3 B1598036 1,1,2-Trifluorobut-1-ene CAS No. 383-84-6

1,1,2-Trifluorobut-1-ene

Cat. No.: B1598036
CAS No.: 383-84-6
M. Wt: 110.08 g/mol
InChI Key: DZWYKNVXBDJJHP-UHFFFAOYSA-N
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Description

1,1,2-Trifluorobut-1-ene is a molecular compound with the formula C4H5F3 . It belongs to the family of fluoroolefins, which are widely used as refrigerants, solvents, and intermediates in various industries.


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 4-Bromo-1,1,2-trifluorobutene-1 with potassium hydroxide in the presence of tetrabutylammonium bromide, a phase transfer catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of a butene backbone with three fluorine atoms attached to the first carbon atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 29.2±8.0 °C at 760 mmHg, and a vapor pressure of 655.0±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 26.3±3.0 kJ/mol and a flash point of -38.0±6.4 °C .

Scientific Research Applications

1. Reactions with Trifluoronitrosomethane

Trifluoronitrosomethane, when reacting with olefins like but-1-ene, forms N-alkenyl-N-trifluoromethylhydroxylamines. This process involves transferring allylic hydrogen to oxygen and bonding olefinic carbon to nitrogen. These hydroxylamines are easily oxidized to nitroxides, suggesting potential applications in synthetic organic chemistry (Barlow, Haszeldine & Murray, 1980).

2. Copolymerization with Vinylidene Fluoride

4-Bromo-1,1,2-trifluorobut-1-ene has been used in the radical copolymerization with vinylidene fluoride. The study of this copolymerization assessed reactivity ratios and attempted chemical modifications of the resulting bromo-containing poly(vinylidene fluoride)s, which could have implications in material sciences (Guiot et al., 2005).

3. Addition in Radical Processes

The photochemical reactions of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene showed that trifluoroiodomethane forms 1:1 adducts with high yield. These reactions are significant in understanding the mechanisms of radical addition to unsaturated systems (Gregory, Haszeldine & Tipping, 1971).

4. Synthesis of Trifluoromethyl-substituted Compounds

Reactions of trifluoromethyl-containing enones, including 1,1,1-trifluorobut-3-en-2-ones, with arenes in trifluoromethanesulfonic acid have been studied. This research is significant for synthesizing various trifluoromethyl-substituted carbo- and heterocycles, reflecting its importance in organic synthesis and potentially in pharmaceuticals (Yakovenko et al., 2015).

5. Application in Lithium Ion Batteries

1,1-Difluoro-4-phenylbut-1-ene, a related compound to 1,1,2-trifluorobut-1-ene, has been investigated as an electrolyte additive for high-charge-voltage lithium-ion batteries. This research is indicative of the potential applications of similar fluorinated compounds in the field of energy storage (Kubota et al., 2012).

Safety and Hazards

1,1,2-Trifluorobut-1-ene is a flammable liquid. In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes .

Properties

IUPAC Name

1,1,2-trifluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3/c1-2-3(5)4(6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWYKNVXBDJJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380362
Record name 1,1,2-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-84-6
Record name 1,1,2-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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